Salicyl-AMS

Vue d'ensemble

Description

Applications De Recherche Scientifique

Salicyl-AMS has a wide range of scientific research applications:

Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other bacterial infections

Industry: Potential applications in developing new antibiotics and antimicrobial agents.

Mécanisme D'action

Target of Action

Salicyl-AMS is a potent inhibitor of salicylate adenylation enzymes . These enzymes are used in bacterial siderophore biosynthesis . A specific target of this compound is the pyochelin adenylation domain PchD in Pseudomonas aeruginosa .

Mode of Action

This compound interacts with its targets by inhibiting their function. For instance, it inhibits the PchD enzyme in Pseudomonas aeruginosa . This enzyme is crucial for the synthesis of pyochelin, a siderophore that helps bacteria acquire iron from their environment .

Biochemical Pathways

This compound affects the siderophore biosynthesis pathway in bacteria . By inhibiting salicylate adenylation enzymes, it disrupts the production of siderophores, which are iron-chelating compounds that bacteria use to acquire iron from their environment . This can limit the growth and survival of bacteria under iron-limited conditions .

Pharmacokinetics

It’s known that this compound can penetrate into bacteria with distinct cellular envelopes . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

By inhibiting the production of siderophores, this compound can limit the ability of bacteria to acquire iron, which is essential for their growth and survival . This makes this compound a promising lead compound for the treatment of bacterial infections, including antibiotic-resistant infections .

Action Environment

The action of this compound can be influenced by environmental factors such as the availability of iron. Under iron-limited conditions, bacteria increase the production of siderophores to acquire more iron . By inhibiting siderophore production, this compound can effectively limit bacterial growth under these conditions .

Analyse Biochimique

Biochemical Properties

Salicyl-AMS functions as an inhibitor of salicylate adenylation enzymes, specifically targeting the enzyme MbtA involved in the biosynthesis of mycobactin, a siderophore essential for iron acquisition in Mycobacterium tuberculosis . By mimicking the reaction intermediate salicyl-AMP, this compound effectively inhibits the biochemical activity of MbtA, thereby disrupting siderophore production and bacterial growth .

Cellular Effects

This compound has been shown to significantly impact various cellular processes in bacterial cells. It inhibits the production of siderophores, which are critical for iron acquisition and bacterial survival . This inhibition leads to a reduction in bacterial growth and viability. Additionally, this compound affects cell signaling pathways related to iron metabolism and gene expression associated with siderophore biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the enzyme MbtA, where it mimics the natural substrate salicyl-AMP . This binding inhibits the enzyme’s activity, preventing the adenylation of salicylate and subsequent steps in siderophore biosynthesis . The inhibition of MbtA by this compound results in decreased production of mycobactin, ultimately affecting the bacterium’s ability to acquire iron .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against MbtA . Long-term studies have shown that this compound can lead to sustained inhibition of siderophore production and bacterial growth, with no significant degradation observed over extended periods .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits siderophore production without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in the metabolic pathway of siderophore biosynthesis, specifically targeting the enzyme MbtA . By inhibiting MbtA, this compound disrupts the conversion of salicylate to salicyl-AMP, a key step in the biosynthesis of mycobactin . This disruption affects the overall metabolic flux of siderophore production and iron acquisition in Mycobacterium tuberculosis .

Transport and Distribution

Within bacterial cells, this compound is transported and distributed to the cytoplasm, where it interacts with the enzyme MbtA . The compound’s distribution is facilitated by its ability to mimic the natural substrate salicyl-AMP, allowing it to effectively reach and inhibit the target enzyme . This targeted distribution ensures that this compound exerts its inhibitory effects specifically on siderophore biosynthesis .

Subcellular Localization

This compound localizes to the cytoplasm of bacterial cells, where it interacts with the enzyme MbtA . The compound’s subcellular localization is crucial for its inhibitory activity, as it needs to reach the active site of MbtA to exert its effects . This localization is facilitated by the compound’s structural similarity to the natural substrate, allowing it to effectively target and inhibit the enzyme .

Méthodes De Préparation

La synthèse de Salicyl-AMS implique un processus en plusieurs étapes à partir de l'adénosine 2',3'-acétonide disponible dans le commerce. La synthèse se déroule en trois étapes principales suivies d'un processus de formation de sel en deux étapes pour donner le this compound sous forme de sel de sodium . Le rendement global de cette synthèse est d'environ 11,6% . La voie de synthèse comprend les étapes suivantes :

- Protection de l'adénosine par l'acétonide.

- Couplage avec un dérivé de l'acide salicylique.

- Déprotection et purification.

- Formation du sel de sodium.

Analyse Des Réactions Chimiques

Le Salicyl-AMS subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du groupe sulfonamide.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition enzymatique et les mécanismes réactionnels.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la tuberculose et d'autres infections bactériennes

Industrie : Applications potentielles dans le développement de nouveaux antibiotiques et agents antimicrobiens.

Mécanisme d'action

Le this compound exerce ses effets en imitant un intermédiaire réactionnel étroitement lié, le salicyl-AMP, et en inhibant puissamment l'activité biochimique de MbtA, une enzyme impliquée dans la biosynthèse des sidérophores . Cette inhibition perturbe le processus d'acquisition du fer chez les bactéries, ce qui entraîne une réduction de la croissance et de la virulence bactériennes .

Comparaison Avec Des Composés Similaires

Le Salicyl-AMS est unique par rapport aux autres composés similaires en raison de son inhibition spécifique des enzymes d'adénylation du salicylate. Parmi les composés similaires, on trouve :

Dérivés de l'adénosine : Ces composés présentent des similitudes structurelles mais peuvent ne pas avoir la même puissance inhibitrice.

Dérivés de l'acide salicylique : Ces composés ont des groupes fonctionnels similaires mais des activités biologiques différentes.

Autres inhibiteurs à base de sulfonamide : Ces composés peuvent inhiber différentes enzymes ou voies .

Le this compound se distingue par sa grande spécificité et sa puissance dans l'inhibition de la biosynthèse des sidérophores bactériens, ce qui en fait un candidat prometteur pour la recherche et le développement futurs .

Propriétés

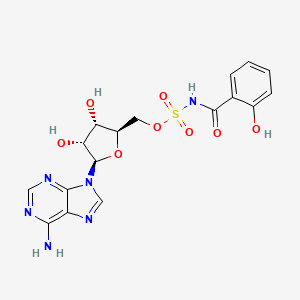

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABYITLYKSVAAD-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345783 | |

| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863238-55-5 | |

| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.